(2-Ureido-acetylamino)-acetic acid
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Overview
Description
(2-Ureido-acetylamino)-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both ureido and acetylamino functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ureido-acetylamino)-acetic acid typically involves the reaction of glycine with urea under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Ureido-acetylamino)-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The ureido and acetylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo, amino, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2-Ureido-acetylamino)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other bioactive molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ureido-acetylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
- (2-Ureido-acetylamino)-propionic acid
- (2-Ureido-acetylamino)-butyric acid
- (2-Ureido-acetylamino)-valeric acid
Uniqueness
Compared to similar compounds, (2-Ureido-acetylamino)-acetic acid is unique due to its specific structural features and reactivity. Its combination of ureido and acetylamino groups allows for a diverse range
Properties
IUPAC Name |
2-[[2-(carbamoylamino)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(12)8-1-3(9)7-2-4(10)11/h1-2H2,(H,7,9)(H,10,11)(H3,6,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRYPQYWSJESHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365096 |
Source
|
Record name | (2-Ureido-acetylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17303-54-7 |
Source
|
Record name | (2-Ureido-acetylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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